molecular formula C18H15N3O3S B11096093 N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide

Cat. No.: B11096093
M. Wt: 353.4 g/mol
InChI Key: BLJKQCBSQGWFOJ-KEBDBYFISA-N
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Description

N’-[(E)-(3,5-DIHYDROXYPHENYL)METHYLENE]-2-(8-QUINOLINYLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline moiety and a hydrazide linkage, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-DIHYDROXYPHENYL)METHYLENE]-2-(8-QUINOLINYLSULFANYL)ACETOHYDRAZIDE typically involves the condensation of 3,5-dihydroxybenzaldehyde with 2-(8-quinolinylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-DIHYDROXYPHENYL)METHYLENE]-2-(8-QUINOLINYLSULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[(E)-(3,5-DIHYDROXYPHENYL)METHYLENE]-2-(8-QUINOLINYLSULFANYL)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N’-[(E)-(3,5-DIHYDROXYPHENYL)METHYLENE]-2-(8-QUINOLINYLSULFANYL)ACETOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline moiety allows it to intercalate with DNA, while the hydrazide group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]-2-(8-QUINOLINYLSULFANYL)ACETOHYDRAZIDE
  • N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLENE]NICOTINOHYDRAZIDE

Uniqueness

N’-[(E)-(3,5-DIHYDROXYPHENYL)METHYLENE]-2-(8-QUINOLINYLSULFANYL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[(E)-(3,5-dihydroxyphenyl)methylideneamino]-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C18H15N3O3S/c22-14-7-12(8-15(23)9-14)10-20-21-17(24)11-25-16-5-1-3-13-4-2-6-19-18(13)16/h1-10,22-23H,11H2,(H,21,24)/b20-10+

InChI Key

BLJKQCBSQGWFOJ-KEBDBYFISA-N

Isomeric SMILES

C1=CC2=C(C(=C1)SCC(=O)N/N=C/C3=CC(=CC(=C3)O)O)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)NN=CC3=CC(=CC(=C3)O)O)N=CC=C2

Origin of Product

United States

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